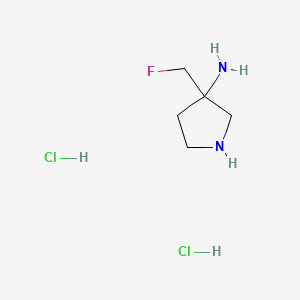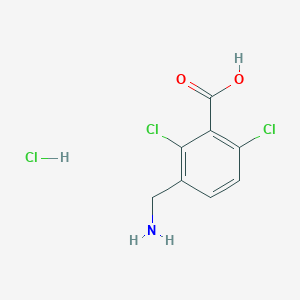
3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a dichlorobenzoic acid moiety, which is further stabilized as a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 2,6-dichlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The amino group is further reacted with formaldehyde and hydrogen chloride to introduce the aminomethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 2,6-dichlorobenzoic acid are nitrated using concentrated nitric acid.
Catalytic Reduction: The nitro compound is reduced using industrial-scale hydrogenation reactors.
Aminomethylation: The final step involves aminomethylation in large reactors, followed by crystallization and purification to obtain the hydrochloride salt.
化学反应分析
Types of Reactions
3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Substituted benzoic acids.
科学研究应用
3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 4-(Aminomethyl)phenylboronic acid hydrochloride
Uniqueness
3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride is unique due to the presence of two chlorine atoms on the benzene ring, which significantly influences its reactivity and interaction with biological targets
属性
分子式 |
C8H8Cl3NO2 |
|---|---|
分子量 |
256.5 g/mol |
IUPAC 名称 |
3-(aminomethyl)-2,6-dichlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c9-5-2-1-4(3-11)7(10)6(5)8(12)13;/h1-2H,3,11H2,(H,12,13);1H |
InChI 键 |
PBHVMHWSGIUDQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CN)Cl)C(=O)O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


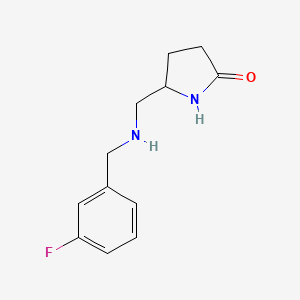
![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)
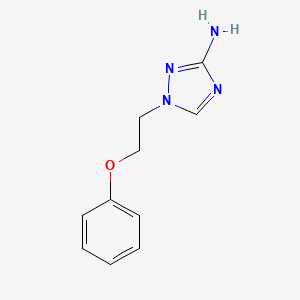
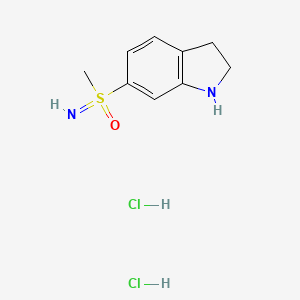
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)
![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
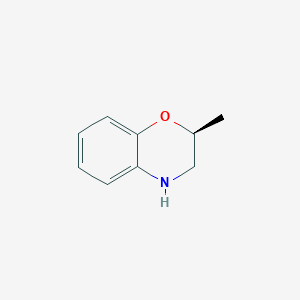
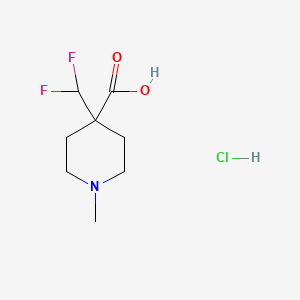
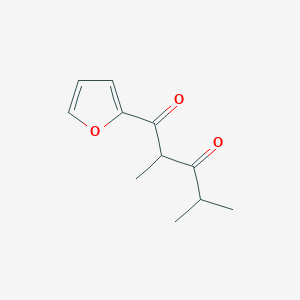
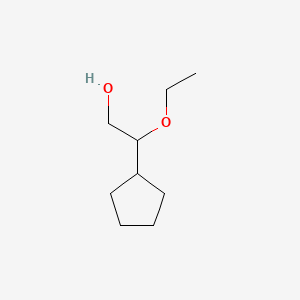
![rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride](/img/structure/B13487920.png)
![[(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)
